molecular formula C5H8N2S B1594170 1,3-Dimethylimidazole-2(3H)-thione CAS No. 6596-81-2

1,3-Dimethylimidazole-2(3H)-thione

Cat. No. B1594170
CAS RN: 6596-81-2
M. Wt: 128.2 g/mol
InChI Key: ZYPLZLQKRFFKCL-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

There are different kinds of synthetic routes for imidazole and their derived products . For example, one method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Antitumor Activity

1,3-Dimethylimidazole-2(3H)-thione and its analogues have been investigated for their potential antitumor activity. Specifically, derivatives of this compound demonstrated cytotoxicity against leukemic cell lines, suggesting their possible use in cancer treatments (Congiu, Cocco, & Onnis, 2008).

Crystal Structure and Assembly

Research has also focused on the crystal structure of compounds involving 1,3-Dimethylimidazole-2(3H)-thione. A study detailed the assembly of diiodine molecules at a template of this compound, contributing to the understanding of its structural properties (Isaia et al., 2022).

Oxidation Processes

The oxidation behavior of 1,3-Dimethylimidazole-2(3H)-thione has been extensively studied. Research in this area provides insights into the chemical properties and reactions of thiono derivatives of imidazoles, which is vital for various industrial and medicinal applications (Karkhanis & Field, 1985).

Corrosion Inhibition

Another significant application of 1,3-Dimethylimidazole-2(3H)-thione derivatives is in corrosion inhibition. Research has shown that these compounds can effectively inhibit corrosion of carbon steel in acidic media, a crucial aspect in industrial maintenance (Duran, Yurttaş, & Duran, 2021).

Enzymatic Oxidation and Inhibition

Studies have also explored the role of derivatives of 1,3-Dimethylimidazole-2(3H)-thione in inhibiting enzyme-catalyzed reactions. This research is particularly relevant in understanding and developing treatments for conditions like hyperthyroidism (Doerge, Decker, & Takazawa, 1993).

Novel Ionic Disulfides Synthesis

The interaction of 1,3-Dimethylimidazole-2(3H)-thione with iodine in solvents has been studied to synthesize new compounds with potential therapeutic applications, shedding light on the action mechanisms of related antithyroid drugs (Aragoni et al., 2002).

Future Directions

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1,3-dimethylimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPLZLQKRFFKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN(C1=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216174
Record name 1,3-Dimethylimidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethylimidazole-2(3H)-thione

CAS RN

6596-81-2
Record name 1,3-Dimethylimidazole-2(3H)-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006596812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethylimidazole-2(3H)-thione
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Dimethylimidazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
GB Ansell - Journal of the Chemical Society, Perkin Transactions 2, 1972 - pubs.rsc.org
The structure of the title compound has been established by X-ray crystallography from diffractometer data. Crystals are orthorhombic, space group either Bmmb or Bm21b, Z= 4, with …
Number of citations: 34 pubs.rsc.org
R Karri, M Banerjee, R Rai, G Roy - … of the National Academy of Sciences …, 2016 - Springer
Synthesis and characterization of 1:2 complex (4) of mercury(II) chloride with 1,3-dimethyl-1H-imidazole-2(3H)-thione (3) is discussed. Single crystal X-ray diffraction analysis showed …
Number of citations: 7 link.springer.com
DW Tomlin, DP Campbell, PA Fleitz… - … Section C: Crystal …, 1997 - scripts.iucr.org
Redetermination of 1,3-Dimethylimidazole-2-thione Page 1 CUN-YUAN ZHAO et al. 1153 Davies, G., El-Sayed, MA, EI-Toukhy, A. & Henary, M. (1990). Inorg. Chim. Acta, 168, 65-76. …
Number of citations: 18 scripts.iucr.org
DJ Brown, GW Grigg, Y Iwai… - Australian Journal of …, 1979 - CSIRO Publishing
Thioethers, appropriate for testing as amplifiers of phleomycin against in vitro cultures of Escherichia coli, are prepared via corresponding thiones in the purine, imidazo[4,5-b(and 4,5-c)]…
Number of citations: 24 www.publish.csiro.au
LM Jose, S De - Computational and Theoretical Chemistry, 2022 - Elsevier
Bonding analysis of the exocyclic NHC Csingle bondE (E = O, S and Se) bond in lesser explored five-membered N-heterocyclic carbene (NHC) stabilized naked Group 16 atoms, …
Number of citations: 2 www.sciencedirect.com
ER Taylor - Journal of Biomolecular Structure and Dynamics, 1992 - Taylor & Francis
An alternate model for surface noncovalent and surface covalent binding of aflatoxin B 1 to N(7) of guanine in DNA is proposed. This model considers the out-of-plane motions of C(8) of …
Number of citations: 2 www.tandfonline.com
SC Moldoveanu - Techniques and Instrumentation in Analytical …, 2010 - Elsevier
Publisher Summary This chapter discusses the pyrolysis of derivatives of carbonic acid with nitrogenous functionalities. Ethyl carbamate or ethyl urethane decomposes at boiling point …
Number of citations: 3 www.sciencedirect.com
VE Efeovbokhan, D Akinneye, AO Ayeni, JA Omoleye… - Data in Brief, 2020 - Elsevier
More than 1.3 billion tons, a third of the total food produced, is wasted annually, and it has been predicted to increase in the coming years. Food waste significantly contributes to …
Number of citations: 8 www.sciencedirect.com
AF Abdelkader, HR Nosair - 2018 - pakbs.org
Drought stress is an environmental serious problem threatening cultivated ornamental plants in water-depleted regions. The aim was drought stress induction in three medicinal plants (…
Number of citations: 1 www.pakbs.org

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